molecular formula C19H23NO2S B2948594 (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396878-64-0

(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2948594
CAS No.: 1396878-64-0
M. Wt: 329.46
InChI Key: JNTRXVKDKJSKGQ-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: . This compound features a complex structure that includes an isopropoxyphenyl group and a thiophenylpiperidinyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidinyl structure. This can be achieved through the reaction of thiophene with appropriate reagents to form the thiophenylpiperidinyl group. Subsequently, the isopropoxyphenyl group is introduced through a series of reactions involving isopropanol and phenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity that could be explored for therapeutic purposes.

  • Medicine: : Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, it might bind to a particular receptor or enzyme, leading to a cascade of biological effects.

Comparison with Similar Compounds

(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: can be compared to other similar compounds, such as:

  • 4-Isopropoxyphenylpiperidin-1-ylmethanone: : Lacks the thiophenyl group.

  • 4-(Thiophen-3-yl)piperidin-1-ylmethanone: : Lacks the isopropoxyphenyl group.

  • 4-Isopropoxyphenyl(3-(thiophen-3-yl)piperidin-1-yl)methanone: : Different position of the thiophenyl group.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14(2)22-18-5-3-16(4-6-18)19(21)20-10-7-15(8-11-20)17-9-12-23-13-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTRXVKDKJSKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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